molecular formula C11H14N2O4 · HCl B555802 Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride CAS No. 58816-66-3

Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride

Cat. No. B555802
CAS RN: 58816-66-3
M. Wt: 274.7 g/mol
InChI Key: HHZUMTWHYNIFOC-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride, also known as Ethyl 4-nitro-3-phenyl-L-alaninate HCl or ethyl 4-nitro-L-phenylalaninate hydrochloride, is a chemical compound with the molecular formula C11H14N2O4 · HCl . It’s not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular weight of Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride is 274.7 g/mol. The InChI key provides a way to identify its molecular structure .

Scientific Research Applications

Synthesis and Properties of Related Compounds

Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride is closely related to various organic compounds studied for their unique properties and applications. For instance, the synthesis and properties of 1-amino-2-arylethylphosphonic and -phosphinic acids, analogues of phenylalanine, have been explored. These compounds, including 1-amino-2-(4-fluorophenyl)ethylphosphonate, show strong inhibition of PAL and anthocyanin synthesis, and exhibit significant botryticidal activity (Maier, 1990).

Novel Synthesis Methods

Research has also focused on new methods for preparing ethyl esters of β-aryl-β-aminoacids, which are relevant to the synthesis of compounds like Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride. These methods involve condensation processes and have been used to prepare various ethyl esters, demonstrating the versatility and potential of such compounds in synthetic chemistry (Rodionov & Bezinger, 1952).

Reductive Monoalkylation Research

The reductive monoalkylation of nitro aryls, including ethyl (4-methoxy-3-nitrophenyl) acetate, has been investigated. This research is significant for understanding the chemical behavior of nitro aryl compounds and their potential applications in various chemical synthesis processes (Sydnes, Kuse, & Isobe, 2008).

Development of Anticancer Agents

Studies have also been conducted on the synthesis of potential anticancer agents, including compounds structurally related to Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride. These research efforts focus on developing new therapeutic agents, highlighting the potential medical applications of such compounds (Temple et al., 1983).

properties

IUPAC Name

ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZUMTWHYNIFOC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207548
Record name Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride

CAS RN

58816-66-3
Record name L-Phenylalanine, 4-nitro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58816-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058816663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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